

Dye 937 DNA gel electrophoresis protocol

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Compound of Interest		
Compound Name:	Dye 937	
Cat. No.:	B14042203	Get Quote

Application Notes and Protocols

Topic: Dye 937 DNA Gel Electrophoresis Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dye 937 is a novel fluorescent nucleic acid stain designed for the safe and sensitive detection of double-stranded DNA (dsDNA), single-stranded DNA (ssDNA), and RNA in agarose and polyacrylamide gels. As a safer alternative to the traditional mutagenic stain ethidium bromide (EtBr), **Dye 937** offers high sensitivity with low background fluorescence, making it an ideal choice for a wide range of molecular biology applications, including PCR product analysis, restriction enzyme digests, and DNA fragment purification. This document provides a detailed protocol for the use of **Dye 937** in routine DNA agarose gel electrophoresis.

Quantitative Data Summary

For optimal performance, refer to the following quantitative parameters for the use of **Dye 937** in DNA gel electrophoresis.



Parameter	Recommendation	Notes
Dye 937 Stock Concentration	10,000X in DMSO	Store at 4°C, protected from light.
Working Concentration (In-Gel)	1X	Add directly to molten agarose.
Working Concentration (Post- Stain)	3X in 1X TAE or TBE buffer	Use for staining after electrophoresis.
DNA Loading Volume	1-5 μL	Dependent on sample concentration.
Recommended DNA Mass	0.5 - 50 ng per band	For clear visualization.
Agarose Gel Percentage	0.8 - 2.0% (w/v)	Dependent on the size of DNA fragments to be resolved.
Electrophoresis Voltage	5-10 V/cm	Higher voltages can cause gel overheating and band distortion.[1]
Post-Staining Incubation Time	15 - 30 minutes	Agitate gently for uniform staining.
Destaining (Optional)	10 - 20 minutes in deionized water	Can reduce background for clearer imaging.
Excitation Wavelengths	~280 nm (UV) and ~502 nm (Blue Light)	Compatible with standard UV transilluminators and blue-light imagers.[2]
Emission Wavelength	~530 nm (Green)	

Experimental Protocols

This section details the methodologies for preparing and running a DNA agarose gel, followed by staining with **Dye 937** and visualization of the DNA fragments.

Preparation of 1% Agarose Gel with Dye 937 (In-Gel Staining)



This is the recommended method for convenience and rapid results.

Materials:

- Agarose
- 1X TAE or TBE buffer
- **Dye 937** (10,000X stock)
- Erlenmeyer flask
- Microwave oven
- · Gel casting tray and combs
- · Electrophoresis chamber and power supply

Procedure:

- Prepare the Agarose Solution:
 - For a 50 mL gel, weigh out 0.5 g of agarose and add it to a 250 mL Erlenmeyer flask.
 - Add 50 mL of 1X TAE or TBE buffer. Swirl to mix.
- Melt the Agarose:
 - Heat the mixture in a microwave oven for 1-2 minutes, or until the agarose is completely dissolved.[3][4] Swirl the flask gently every 30 seconds to ensure even heating and prevent boiling over. The solution should be clear and homogeneous.
- Cool the Agarose:
 - Allow the molten agarose to cool to approximately 50-60°C. This is crucial to prevent warping the gel tray and to allow for the safe addition of the DNA stain.[5]
- Add Dye 937:



- Add 5 μL of Dye 937 (10,000X) to the 50 mL of molten agarose to achieve a 1X final concentration. Swirl the flask gently to mix the dye evenly without introducing air bubbles.
- Cast the Gel:
 - Place the comb into the gel casting tray.
 - Pour the agarose solution containing Dye 937 into the casting tray.[3]
 - Ensure there are no air bubbles, especially near the comb. If bubbles are present, they
 can be removed with a clean pipette tip.
 - Allow the gel to solidify at room temperature for 20-30 minutes. The gel will become opaque once solidified.[3][5]
- Set up the Electrophoresis Chamber:
 - o Once the gel has solidified, carefully remove the comb.
 - Place the gel tray into the electrophoresis chamber.
 - Fill the chamber with 1X TAE or TBE buffer until the gel is completely submerged.

DNA Sample Preparation and Loading

Materials:

- DNA samples
- 6X DNA loading dye
- DNA size marker (ladder)
- Micropipettes and tips

Procedure:

Prepare DNA Samples:



In a separate tube, mix your DNA sample with 6X DNA loading dye (e.g., 5 μL of DNA sample with 1 μL of 6X loading dye). The loading dye adds density to the sample, allowing it to sink into the wells, and contains tracking dyes to monitor the progress of the electrophoresis.[6]

Load Samples:

 Carefully load the prepared DNA samples and a DNA size marker into the wells of the agarose gel.[4]

Running the Gel Electrophoresis

Procedure:

- Place the lid on the electrophoresis chamber and connect the electrodes to the power supply. Ensure the negative electrode (black) is at the end with the wells and the positive electrode (red) is at the opposite end, as DNA is negatively charged and will migrate towards the positive pole.[3][7]
- Set the voltage to 5-10 V/cm of gel length and run the gel until the tracking dye has migrated approximately two-thirds of the way down the gel.[1]

Post-Staining Protocol (Alternative Method)

This method is recommended when precise DNA sizing is critical, as some dyes can slightly alter DNA mobility when incorporated into the gel.[8]

Procedure:

- Prepare and run an agarose gel without any stain as described in the sections above.
- After electrophoresis, carefully transfer the gel into a clean plastic container.
- Prepare a 3X Dye 937 staining solution by diluting the 10,000X stock in 1X TAE or TBE buffer. For a 50 mL staining solution, add 15 μL of Dye 937 to 50 mL of buffer.
- Submerge the gel in the staining solution and incubate for 15-30 minutes on an orbital shaker with gentle agitation to ensure even staining.[2] Protect the staining container from



light.

 (Optional) For a lower background, destain the gel by rinsing it with deionized water for 10-20 minutes.

Visualization and Documentation

Procedure:

- Carefully place the stained gel onto the surface of a transilluminator.
- Visualize the DNA bands using either a UV transilluminator (for excitation around 280 nm) or a blue-light transilluminator (for excitation around 502 nm).[2] DNA stained with **Dye 937** will fluoresce with a green emission at approximately 530 nm.
- Document the results using a gel imaging system.

Diagrams



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Caption: In-Gel Staining Workflow for Dye 937.





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Caption: Post-Staining Workflow for **Dye 937**.

Disclaimer: "**Dye 937**" is not a recognized commercially available DNA staining dye. This protocol is a representative example based on the properties of modern, safe DNA stains. Researchers should always refer to the specific manufacturer's instructions for their chosen reagent.

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References

- 1. genecommons.com [genecommons.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lubio.ch [lubio.ch]
- 4. Experimental Protocol for DNA Agarose Gel Electrophoresis | AAT Bioquest [aatbio.com]
- 5. static.igem.org [static.igem.org]
- 6. southernbiological.com [southernbiological.com]
- 7. science.smith.edu [science.smith.edu]
- 8. Proper application of DNA dyes in agarose gel electrophoresis PubMed [pubmed.ncbi.nlm.nih.gov]
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